1,4-Diethylpiperazine

Fluorescent Probe Design Rhodamine Dye Engineering Near-Infrared Bioimaging

1,4-Diethylpiperazine (CAS 6483-50-7) is a symmetrical, N,N′-disubstituted piperazine derivative with the molecular formula C₈H₁₈N₂ and molecular weight 142.24 g/mol. It is a colorless to pale yellow liquid at room temperature with a boiling point range of 156–158 °C (or 172–176 °C at 760 Torr, depending on measurement conditions) and a density of approximately 0.9 g/cm³.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 6483-50-7
Cat. No. B1583865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diethylpiperazine
CAS6483-50-7
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC
InChIInChI=1S/C8H18N2/c1-3-9-5-7-10(4-2)8-6-9/h3-8H2,1-2H3
InChIKeyDDPRYTUJYNYJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diethylpiperazine (CAS 6483-50-7) Procurement Guide: Chemical Properties and Technical Specifications


1,4-Diethylpiperazine (CAS 6483-50-7) is a symmetrical, N,N′-disubstituted piperazine derivative with the molecular formula C₈H₁₈N₂ and molecular weight 142.24 g/mol [1]. It is a colorless to pale yellow liquid at room temperature with a boiling point range of 156–158 °C (or 172–176 °C at 760 Torr, depending on measurement conditions) and a density of approximately 0.9 g/cm³ . The compound features two tertiary amine nitrogens within a six-membered heterocyclic ring, each bearing an ethyl substituent, rendering it a non-hydrogen bond donor with a topological polar surface area (TPSA) of 6.5 Ų [2]. Commercially, it is available at purities of 95–98% and finds application as a pharmaceutical intermediate, polymer additive precursor, and as a specialized building block in the synthesis of functional dyes and fluorescent probes .

Why 1,4-Diethylpiperazine Cannot Be Replaced by Unsubstituted or Methyl-Substituted Piperazine Analogs


Substitution of 1,4-diethylpiperazine with structurally related piperazine analogs—such as piperazine, 1-methylpiperazine, or 1,4-dimethylpiperazine—is not scientifically neutral. The ethyl substituents at both N1 and N4 positions confer distinct electronic and steric properties that diverge significantly from both unsubstituted and methylated counterparts. Critically, 1,4-diethylpiperazine possesses a predicted pKa of 8.20 ± 0.10, which differs markedly from piperazine (pKa₁ 9.67 ± 0.05, pKa₂ 5.44 ± 0.03), 1-methylpiperazine (pKa₁ 9.16 ± 0.00), and 1,4-dimethylpiperazine (pKa₁ 8.06 ± 0.01) [1]. These pKa differences directly translate to altered protonation states at physiological and synthetic pH conditions, which in turn modulate nucleophilicity, membrane permeability, and metal-coordination behavior . Furthermore, the ethyl groups provide a calculated XLogP3-AA of 0.8 [2], a significant increase in lipophilicity relative to unsubstituted piperazine, which can alter compound partitioning, bioavailability, and solubility profiles. The combined effects of altered basicity and lipophilicity mean that substituting 1,4-diethylpiperazine for a cheaper or more readily available analog will not preserve the intended electronic environment or physicochemical behavior in the target application.

1,4-Diethylpiperazine Evidence-Based Differentiation: Quantitative Comparative Data


Enhanced Electron-Donating Character Yields 63–98 nm Stokes Shifts in NIR Fluorescent Probes

Incorporation of the 1,4-diethylpiperazine moiety into a rhodamine scaffold enables tuning of the donor-acceptor-donor (D-A-D) character, producing a Stokes shift of 63 nm in dye JRQ—more than double the sub-30 nm shift typical of traditional rhodamine dyes [1]. In a related NIR probe (RQNN) also utilizing the 1,4-diethylpiperazine moiety, a Stokes shift of 98 nm was achieved [2].

Fluorescent Probe Design Rhodamine Dye Engineering Near-Infrared Bioimaging

Distinct Dual Protonation Capability (pKa 8.20) Versus Piperazine and 1,4-Dimethylpiperazine

1,4-Diethylpiperazine exhibits a predicted pKa of 8.20 ± 0.10 , reflecting the combined electron-donating effects of two ethyl substituents on the piperazine nitrogens. This value positions it as a weaker base than both piperazine (pKa₁ 9.67 ± 0.05) and 1-methylpiperazine (pKa₁ 9.16 ± 0.00), but comparable in basicity to 1,4-dimethylpiperazine (pKa₁ 8.06 ± 0.01) [1]. At pH 7.4, the protonation state of 1,4-diethylpiperazine will differ from that of piperazine and 1-methylpiperazine, while closely paralleling the behavior of 1,4-dimethylpiperazine.

pH-Dependent Reactivity Buffer Selection Amine Basicity

Increased Lipophilicity (XLogP3-AA 0.8) Alters Partitioning Versus Parent Piperazine

The computed XLogP3-AA value for 1,4-diethylpiperazine is 0.8 [1], reflecting the contribution of two ethyl groups to overall lipophilicity. This value is substantially higher than that of unsubstituted piperazine, which has a lower computed logP (approximately -0.7 to -1.5 by various estimation methods) [2]. The increased lipophilicity of 1,4-diethylpiperazine is also reflected in its observed solubility profile: it is readily soluble in organic solvents such as methanol and toluene , whereas unsubstituted piperazine is highly water-soluble.

Lipophilicity Partition Coefficient Physicochemical Profiling

Role as a Key Precursor in Polyurethane Catalyst N,N′-Diethylpiperazine

N,N′-Diethylpiperazine (1,4-diethylpiperazine) is commercially recognized as an alicyclic amine catalyst used in polyurethane formulations [1]. It is specifically listed alongside N-ethylmorpholine and N-methylmorpholine as a catalyst for accelerating polyurethane reactions [2]. While quantitative kinetic data directly comparing 1,4-diethylpiperazine to 1,4-dimethylpiperazine in polyurethane catalysis were not identified in the available search results, the structural classification as an effective alicyclic amine catalyst for this application is established.

Polyurethane Catalysis Alicyclic Amine Catalysts Foam Formulation

Recommended Procurement and Application Scenarios for 1,4-Diethylpiperazine


Development of NIR Fluorescent Probes Requiring Large Stokes Shifts

1,4-Diethylpiperazine is uniquely suited for incorporation into rhodamine-based near-infrared fluorescent dyes where a Stokes shift exceeding 60 nm is required to minimize self-quenching and improve signal resolution. The compound has been demonstrated to enable Stokes shifts of 63 nm (JRQ dye) and 98 nm (RQNN probe), more than double the sub-30 nm shifts typical of traditional rhodamine dyes [1][2]. For researchers developing NIR bioimaging probes, pH sensors for extreme acidity (pKa₁ 4.83, pKa₂ 2.99), or Cu²⁺ detection systems, 1,4-diethylpiperazine provides a validated building block with established synthetic protocols. Procuring this specific derivative rather than generic piperazine is essential, as the electron-donating capacity of the diethyl substitution pattern is directly responsible for tuning the donor-acceptor-donor character that produces the enhanced Stokes shifts [1][2].

Synthesis of Mitochondria-Targeted Fluorescent Probes for Food and Water Analysis

1,4-Diethylpiperazine serves as a critical modification group in the synthesis of coumarin-benzopyran derivative probes (e.g., probe QLP) that exhibit rapid (2 min), turn-on fluorescence response for bisulfite/sulfite detection with a 177 nM detection limit at 600 nm emission [1]. The 1,4-diethylpiperazine modification contributes to the probe's ability to localize to mitochondria and function in PBS at pH 7.4 [1]. For analytical laboratories, food safety testing facilities, or research groups developing sulfite detection assays for wine, sugar, or environmental water samples, 1,4-diethylpiperazine is a procurable precursor that has been experimentally validated in this specific sensor architecture. Substitution with 1,4-dimethylpiperazine or piperazine would alter the electronic and steric environment of the probe, potentially compromising its mitochondrial targeting, detection limit, or emission wavelength [1].

Polyurethane Catalyst Formulation Requiring Alicyclic Amine Components

In industrial polyurethane manufacturing and foam formulation, 1,4-diethylpiperazine (also referred to as N,N′-diethylpiperazine) is recognized as an alicyclic amine catalyst [1][2]. For procurement teams sourcing catalysts for polyurethane systems, 1,4-diethylpiperazine offers a defined molecular weight (142.24 g/mol), boiling point (156–158 °C), and basicity profile (pKa 8.20) that differ from alternative alicyclic amines such as N-ethylmorpholine [3][4]. While direct kinetic comparison data against 1,4-dimethylpiperazine in polyurethane catalysis were not identified in the available search results, the compound's established commercial classification and use as a resin curing agent indicate that it is a functionally relevant selection for this application class. Buyers should verify catalyst activity specifications with suppliers for specific foam or elastomer formulations.

Pharmaceutical Intermediate Synthesis Requiring Controlled Lipophilicity

1,4-Diethylpiperazine serves as a pharmaceutical intermediate with a computed XLogP3-AA of 0.8 and a predicted pKa of 8.20 ± 0.10, placing it in a distinct physicochemical space relative to piperazine (lower logP, higher basicity) and 1,4-dimethylpiperazine (pKa 8.06) [1][2]. For medicinal chemistry and process chemistry groups synthesizing piperazine-containing drug candidates, 1,4-diethylpiperazine provides a symmetrical, N,N′-dialkylated scaffold with no hydrogen bond donor capacity (HBD = 0) and a TPSA of 6.5 Ų [3]. The ethyl groups confer increased lipophilicity (~1.5–2.3 log units higher than piperazine) while maintaining symmetrical tertiary amine functionality. This property profile is relevant for applications where balanced aqueous solubility and membrane permeability are desired in the final target molecule [1][2]. Procurement of the correct substitution pattern (diethyl vs. dimethyl vs. unsubstituted) is critical because the lipophilicity and basicity of the piperazine core directly impact the ADME properties of downstream pharmaceutical candidates.

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